AGN 192836
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Overview
Description
AGN 192836 is a potent and selective α2 adrenergic agonist. It interacts with α2A, α2B, and α2C receptors, exhibiting EC50 values of 8.7, 41, and 6.6 nM, respectively . These receptors play essential roles in regulating various physiological processes.
Chemical Reactions Analysis
AGN 192836 undergoes various reactions, including oxidation, reduction, and substitution. While specific reagents and conditions remain undisclosed, further research could elucidate these details. The major products resulting from these reactions are also subject to investigation.
Scientific Research Applications
AGN 192836 finds applications across scientific disciplines:
Chemistry: Its interactions with adrenergic receptors contribute to our understanding of receptor-ligand binding and drug design.
Biology: Researchers study its effects on cellular signaling pathways, neurotransmission, and homeostasis.
Industry: Its use in drug development and receptor-based assays enhances pharmaceutical research.
Mechanism of Action
AGN 192836’s mechanism involves binding to α2 adrenergic receptors. These receptors modulate sympathetic nervous system activity, affecting blood pressure, neurotransmitter release, and other physiological responses. Further investigations are needed to uncover specific molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, AGN 192836’s uniqueness lies in its selectivity for α2A, α2B, and α2C receptors. Similar compounds may include other α2 adrenergic agonists, but this compound’s specific profile sets it apart.
Properties
IUPAC Name |
N-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-9(15-12-13-4-5-14-12)2-3-10-11(8)17-7-6-16-10/h2-5H,6-7H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFYRGCPDAFQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)NC3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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